6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline
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Overview
Description
6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and subsequent reaction with 1,4-diazepane . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of green chemistry principles, such as transition-metal-free catalysis, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different pharmacological properties.
Phthalazine: Another isomeric form with distinct applications.
Uniqueness
6-Chloro-2-(1,4-diazepan-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4 |
---|---|
Molecular Weight |
262.74 g/mol |
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)quinoxaline |
InChI |
InChI=1S/C13H15ClN4/c14-10-2-3-11-12(8-10)16-9-13(17-11)18-6-1-4-15-5-7-18/h2-3,8-9,15H,1,4-7H2 |
InChI Key |
BITYQDABODWGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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